2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-pyrazole-5-amine with 6-methyl-2-chloropyrimidin-4(3H)-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the pyrimidine ring in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- 2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-4-methylpyrimidin-4(3H)-one
Uniqueness
2-(5-Amino-3-ethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H13N5O |
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Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(5-amino-3-ethylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H13N5O/c1-3-7-5-8(11)15(14-7)10-12-6(2)4-9(16)13-10/h4-5H,3,11H2,1-2H3,(H,12,13,16) |
InChI Key |
SZMRKVZCUJSSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)N)C2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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